molecular formula C13H15NO5 B12597206 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid CAS No. 614760-53-1

4-[2-tert-Butoxy(oxo)acetamido]benzoic acid

Cat. No.: B12597206
CAS No.: 614760-53-1
M. Wt: 265.26 g/mol
InChI Key: NOBNEIRVDVMHAL-UHFFFAOYSA-N
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Description

4-[2-tert-Butoxy(oxo)acetamido]benzoic acid is a chemical compound characterized by its unique structure, which includes a benzoic acid core substituted with a tert-butoxy group and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butyl oxoacetate and acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tert-butoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-[2-tert-Butoxy(oxo)acetamido]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

    4-acetamidobenzoic acid: Similar structure but lacks the tert-butoxy group.

    4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid: Contains a pyridinyl group instead of a benzoic acid core.

Uniqueness: 4-[2-tert-Butoxy(oxo)acetamido]benzoic acid is unique due to the presence of both tert-butoxy and acetamido groups, which confer distinct chemical and biological properties.

Properties

CAS No.

614760-53-1

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoacetyl]amino]benzoic acid

InChI

InChI=1S/C13H15NO5/c1-13(2,3)19-12(18)10(15)14-9-6-4-8(5-7-9)11(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)

InChI Key

NOBNEIRVDVMHAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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